1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI)
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Overview
Description
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) is a heterocyclic organic compound that features a pyrazole ring substituted with a carboxamide group at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the carboxamide, hydroxyl, and methyl groups . The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) undergoes various chemical reactions, including:
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: N-alkyl or N-aryl derivatives.
Scientific Research Applications
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) can be compared with other similar compounds such as:
1H-Pyrazole-3-carboxamide,5-hydroxy-N-ethyl: Similar structure but with an ethyl group instead of a methyl group, leading to different reactivity and biological activity.
1H-Pyrazole-3-carboxamide,5-hydroxy-N-phenyl:
Uniqueness: The unique combination of functional groups in 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
166656-45-7 |
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Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 |
IUPAC Name |
N-methyl-5-oxo-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-6-5(10)3-2-4(9)8-7-3/h2H,1H3,(H,6,10)(H2,7,8,9) |
InChI Key |
WMMOGTYSAOHGME-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=O)NN1 |
Synonyms |
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) |
Origin of Product |
United States |
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